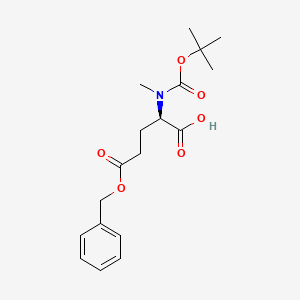
Boc-N-Me-D-Glu(OBzl)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-N-Me-D-Glu(OBzl)-OH is a chemical compound used primarily in biochemical research. It is known for its role in the synthesis of peptides and proteins, where it serves as a protecting group for amino acids. The compound has the molecular formula C18H25NO6 and a molecular weight of 351.4 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-N-Me-D-Glu(OBzl)-OH typically involves the protection of the amino group of Nalpha-methyl-D-glutamic acid with a tert-butyloxycarbonyl (Boc) group. The gamma-carboxyl group is then esterified with benzyl alcohol. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and esterification steps but may utilize more efficient and cost-effective reagents and catalysts to optimize yield and purity .
化学反应分析
Types of Reactions
Boc-N-Me-D-Glu(OBzl)-OH undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Nalpha-methyl-D-glutamic acid and benzyl alcohol.
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH) for acidic and basic hydrolysis, respectively.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc group removal.
Major Products Formed
Hydrolysis: Nalpha-methyl-D-glutamic acid and benzyl alcohol.
Deprotection: Nalpha-methyl-D-glutamic acid.
科学研究应用
Boc-N-Me-D-Glu(OBzl)-OH is widely used in scientific research, particularly in the fields of:
作用机制
The mechanism of action of Boc-N-Me-D-Glu(OBzl)-OH involves its role as a protecting group. The Boc group protects the amino group of Nalpha-methyl-D-glutamic acid from unwanted reactions during peptide synthesis. The gamma-benzyl ester protects the carboxyl group, allowing for selective reactions at other functional groups. The protecting groups can be removed under specific conditions, revealing the free amino acid for further reactions .
相似化合物的比较
Similar Compounds
Boc-L-glutamic acid gamma-benzyl ester: Similar in structure but uses L-glutamic acid instead of Nalpha-methyl-D-glutamic acid.
Boc-D-glutamic acid gamma-benzyl ester: Uses D-glutamic acid without the Nalpha-methyl group.
Fmoc-Nalpha-methyl-D-glutamic acid gamma-benzyl ester: Uses a different protecting group (Fmoc) instead of Boc.
Uniqueness
Boc-N-Me-D-Glu(OBzl)-OH is unique due to the presence of the Nalpha-methyl group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in peptide synthesis. This makes it particularly useful in the synthesis of peptides with specific structural requirements .
属性
IUPAC Name |
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxo-5-phenylmethoxypentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-17(23)19(4)14(16(21)22)10-11-15(20)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,21,22)/t14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJPFSNBCOTZHN-CQSZACIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CCC(=O)OCC1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](CCC(=O)OCC1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














